L-Cysteine, N-acetyl-S-(chlorophenyl)-

Description

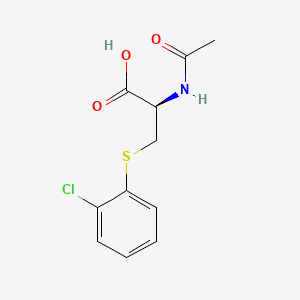

L-Cysteine, N-acetyl-S-(chlorophenyl)- (CAS: 76940-93-7) is a mercapturic acid derivative formed via conjugation of acetylated cysteine with chlorophenyl groups. Structurally, it consists of an L-cysteine backbone modified by an acetyl group at the amino terminus and a chlorophenyl substituent at the sulfhydryl group. Key properties include:

- Molecular formula: C₁₁H₁₂ClNO₃S

- Molecular weight: 273.74 g/mol

- Physical properties: Boiling point 505.9°C, density 1.38 g/cm³, and refractive index 1.606 .

This compound is primarily studied as a metabolite of environmental pollutants, such as chlorinated aromatic hydrocarbons, and serves as a biomarker in toxicological assessments.

Properties

CAS No. |

76940-93-7 |

|---|---|

Molecular Formula |

C11H12ClNO3S |

Molecular Weight |

273.74 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-chlorophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H12ClNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |

InChI Key |

JPFJCVVQUIUNLT-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=CC=C1Cl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

One-Step Coupling of N-Acetyl-L-Cysteine and 4-Chlorophenylisocyanate

The primary method for synthesizing NACC involves a nucleophilic addition-elimination reaction between N-acetyl-L-cysteine (NAC) and 4-chlorophenylisocyanate. This reaction proceeds under mild conditions, typically in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The thiol group of NAC attacks the electrophilic carbon of the isocyanate, forming a thiocarbamate linkage.

Reaction Scheme:

$$

\text{N-Acetyl-L-cysteine} + \text{4-Chlorophenylisocyanate} \rightarrow \text{N-Acetyl-S-(4-chlorophenylcarbamoyl)-L-cysteine}

$$

Key parameters influencing the reaction include:

- Stoichiometry: Equimolar ratios of NAC and 4-chlorophenylisocyanate are used to minimize side reactions.

- Solvent Selection: DMF is preferred due to its ability to solubilize both reactants and stabilize intermediates.

- Temperature: Reactions are conducted at room temperature to prevent decomposition of the isocyanate.

The crude product is purified via column chromatography or recrystallization, achieving >95% purity as verified by high-performance liquid chromatography (HPLC). Yields for this reaction range from 10% to 93%, depending on the substituents on the aromatic ring and reaction conditions.

Optimization of Electronic and Steric Effects

The electronic nature of the aryl isocyanate significantly impacts reaction efficiency. Electron-withdrawing groups (EWGs), such as the 4-chloro substituent, enhance the electrophilicity of the isocyanate, accelerating the reaction. Conversely, electron-donating groups (EDGs) reduce reactivity. For example, analogs derived from 4-methylphenylisocyanate (EDG) exhibit lower yields compared to NACC.

Table 1: Impact of Substituents on Reaction Yield

| Substituent on Aromatic Ring | Yield Range (%) |

|---|---|

| 4-Chloro (NACC) | 70–93 |

| 4-Methyl | 30–50 |

| 4-Nitro | 85–93 |

| 2-Chloro | 10–25 |

Steric hindrance also plays a critical role. Ortho-substituted isocyanates (e.g., 2-chlorophenylisocyanate) result in markedly lower yields due to hindered access to the reaction site.

Mechanistic Insights into the Thiocarbamoylation Reaction

Nucleophilic Attack and Intermediate Formation

The reaction mechanism begins with the deprotonation of NAC’s thiol group under basic conditions, generating a thiolate ion. This species attacks the electrophilic carbon of 4-chlorophenylisocyanate, forming a tetrahedral intermediate. Subsequent elimination of carbon dioxide yields the thiocarbamate product.

Critical Steps:

Role of Solvent and Catalysis

Polar aprotic solvents stabilize the thiolate intermediate and enhance reaction rates. Catalysis is generally unnecessary due to the high reactivity of aryl isocyanates. However, trace moisture must be excluded to prevent hydrolysis of the isocyanate to ureas.

Purification and Analytical Characterization

Chromatographic Purification

Crude NACC is purified using silica gel chromatography with a gradient elution system (e.g., ethyl acetate/hexane). HPLC analysis confirms purity >95%, with retention times consistent with the thiocarbamate structure.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

Comparative Analysis of NACC Analogs

The study in synthesized 17 analogs of NACC to explore structure-activity relationships. Key findings include:

- Naphthalene Derivatives: Increased hydrophobicity improved activity against melanoma cells but reduced solubility.

- Sulfur Oxidation State: Sulfoxide and sulfone derivatives exhibited diminished cytotoxicity, underscoring the importance of the thioether linkage.

Industrial-Scale Synthesis and Patent Landscape

While focuses on laboratory-scale synthesis, patent US9889103B2 outlines methods for scaling up NAC derivatives. Although this patent primarily addresses N-acetylcysteine amide (NACA), its techniques—such as solvent-free reactions and low-temperature workups—are applicable to NACC production.

Key Industrial Considerations:

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(chlorophenyl)- undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(chlorophenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Employed in cell culture studies as a bio-reagent.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and mucolytic properties.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(chlorophenyl)- involves its role as a precursor to glutathione, a potent antioxidant. The compound increases cellular pools of free radical scavengers, thereby reducing oxidative stress. It also inhibits the replication of certain viruses and induces apoptosis in specific cell types .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Health and Exposure Associations

Key Findings and Implications

- Structural Influence on Metabolism : Chlorophenyl derivatives exhibit longer half-lives compared to polar substituents (e.g., hydroxy or carbamoyl groups) due to reduced solubility .

- Biomarker Utility : Nitrophenyl and carbamoylethyl derivatives are prioritized in VOC exposure studies for their linear excretion kinetics .

- Toxicity Mechanisms : Aliphatic halogenated derivatives (e.g., DCVC) show higher organ-specific toxicity than aromatic analogues, likely due to reactive intermediate formation .

Q & A

Basic: What are the recommended analytical methods for detecting L-Cysteine, N-acetyl-S-(chlorophenyl)- in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting mercapturic acids like L-Cysteine, N-acetyl-S-(chlorophenyl)- in urine or plasma. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from matrix interferences.

- Chromatography : Use reversed-phase columns (e.g., C18) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) for optimal separation.

- Detection : Monitor specific transitions (e.g., precursor → product ions) using multiple reaction monitoring (MRM) for LC-MS/MS. For LC-HRMS, employ full-scan or targeted SIM modes with resolving power >20,000.

- Normalization : Normalize data to urinary creatinine to account for dilution effects .

Basic: How is L-Cysteine, N-acetyl-S-(chlorophenyl)- synthesized in a laboratory setting?

Synthesis typically involves conjugating L-cysteine with a chlorophenyl-containing electrophile. A validated approach includes:

- Reagents : React L-cysteine with chlorophenyl-epoxide or chlorophenyl-acrylate derivatives in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

- Conditions : Perform the reaction in anhydrous dimethylformamide (DMF) or methanol under nitrogen at 25–40°C for 12–24 hours.

- Purification : Use preparative HPLC or column chromatography (silica gel) to isolate the product. Confirm purity (>95%) via NMR and LC-MS .

Basic: What metabolic pathways produce L-Cysteine, N-acetyl-S-(chlorophenyl)-?

This compound is a mercapturic acid, formed via the glutathione (GSH) conjugation pathway:

Phase I : Chlorophenyl-containing xenobiotics (e.g., chlorinated solvents or pesticides) are oxidized to reactive epoxides or electrophiles.

Phase II : GSH transferases (GSTs) conjugate these electrophiles with GSH, forming a GSH-chlorophenyl adduct.

Processing : The adduct undergoes enzymatic hydrolysis (by γ-glutamyltranspeptidase and dipeptidases) to yield cysteine-chlorophenyl conjugates, which are acetylated to form the final mercapturic acid .

Advanced: How should researchers address conflicting data in exposure studies involving L-Cysteine, N-acetyl-S-(chlorophenyl)-?

Conflicting results (e.g., unexpected metabolite levels in vaping vs. smoking cohorts) require:

- Source analysis : Verify exposure sources (e.g., environmental vs. metabolic) using isotopically labeled internal standards.

- Metabolomic profiling : Screen for alternative metabolic pathways (e.g., cytochrome P450-mediated oxidation) that may produce isomers or secondary metabolites.

- Cohort stratification : Control for confounding factors like age, diet, or co-exposure to other chlorinated compounds .

Advanced: What strategies optimize the lower limit of detection (LLOD) for L-Cysteine, N-acetyl-S-(chlorophenyl)- in trace analysis?

- Derivatization : Use dansyl chloride or AccQ-Tag reagents to enhance ionization efficiency in MS.

- Matrix-matched calibration : Prepare standards in surrogate urine/plasma to account for ion suppression.

- Instrument tuning : Optimize collision energy and declustering potential for MRM transitions. For NHANES-like studies, LLODs <1 µg/L are achievable .

Advanced: How can isomerism in L-Cysteine, N-acetyl-S-(chlorophenyl)- affect data interpretation?

Chlorophenyl positional isomers (e.g., ortho-, meta-, para-substitution) may exhibit distinct chromatographic retention times and fragmentation patterns. To resolve:

- Chromatography : Use ultra-high-performance LC (UHPLC) with sub-2µm particles for baseline separation.

- MS/MS : Compare diagnostic ions (e.g., chlorine isotope patterns or neutral losses) to differentiate isomers.

- Synthetic standards : Validate with custom-synthesized isomers for unambiguous identification .

Advanced: What stability challenges arise during the analysis of L-Cysteine, N-acetyl-S-(chlorophenyl)-?

- pH sensitivity : Mercapturic acids degrade under acidic conditions; stabilize samples with ammonium bicarbonate (pH 8–9).

- Oxidation : Add antioxidants (e.g., ascorbic acid) to prevent disulfide formation.

- Storage : Store at −80°C and limit freeze-thaw cycles to <3 .

Advanced: Can L-Cysteine, N-acetyl-S-(chlorophenyl)- serve as a biomarker for novel exposure routes?

Preliminary evidence from chloropropane metabolism studies suggests that mercapturic acids can indicate exposure to chlorinated industrial chemicals. To validate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.